Trans vs. Cis Diastereomer Reactivity: Computational Prediction of Differential Reaction Kinetics
ab initio computational studies at the HF/6-31G*+ΔZPVE level predict that trans-2-oxetanones react faster than their cis isomers when solvent effects are explicitly accounted for using self-consistent reaction field (SCRF) methods [1]. This computational finding applies to the (3S,4S)-trans configured target compound relative to its (3S,4R)-cis diastereomer (CAS 131131-05-0). The predicted differential arises from zwitterionic intermediate stabilization differences influenced by the relative orientation of the C3-amino and C4-methyl substituents.
| Evidence Dimension | Predicted relative reactivity (thermal decarboxylation pathway) |
|---|---|
| Target Compound Data | Trans-2-oxetanone: faster predicted reaction rate (solvent-corrected SCRF model) |
| Comparator Or Baseline | Cis-2-oxetanone: slower predicted reaction rate (solvent-corrected SCRF model) |
| Quantified Difference | Qualitative prediction of faster reactivity for trans isomer; quantitative energy barriers not resolved for 3-amino-4-methyl-substituted variants specifically |
| Conditions | ab initio SCF-MO computational study; HF/6-31G* basis set with ΔZPVE correction; SCRF solvation model |
Why This Matters
For procurement decisions involving ring-opening derivatization workflows, the trans configuration offers kinetically distinct reactivity that may improve reaction throughput or alter regioselectivity compared to the cis diastereomer.
- [1] Safont VS, Moliner V, Andrés J, Domingo LR. Structural and Solvent Effects on the Mechanism of the Thermal Decarboxylation of 2-Oxetanones. J Am Chem Soc. 1997;119(46):11128-11137. View Source
